molecular formula C21H21NO6 B2793344 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate CAS No. 864819-21-6

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

Cat. No.: B2793344
CAS No.: 864819-21-6
M. Wt: 383.4
InChI Key: NKRFGJCZGCOUSW-UHFFFAOYSA-N
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Description

The compound 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate is a synthetic coumarin derivative with a complex substitution pattern. Its core structure is based on the 2H-chromen-2-one (coumarin) scaffold, a bicyclic framework known for diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties . Key structural features include:

  • 3-(2,5-Dimethoxyphenyl) group: Aromatic substitution at the C3 position, likely influencing electronic properties and binding interactions.
  • 4-Methyl group: Enhances steric bulk and may modulate metabolic stability.

Properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-12-15-11-14(27-21(24)22(2)3)7-9-18(15)28-20(23)19(12)16-10-13(25-4)6-8-17(16)26-5/h6-11H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRFGJCZGCOUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N(C)C)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Coumarin Family
Compound Name Core Structure Substituents Reported Activities
Target Compound 2H-chromen-2-one 3-(2,5-dimethoxyphenyl), 4-methyl, 6-dimethylcarbamate Hypothesized anticancer/anticoagulant
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime 2H-chromen-2-one 7-hydroxy, 8-carbaldehyde oxime, 4-methyl Anti-diabetic (IC₅₀ = 12.3 µM)
Chromen-4-one Chromen-4-one Multiple hydroxyl and glycosyl groups Structural example (no activity data)

Key Observations :

  • Substituent Position : The target compound’s 3-(2,5-dimethoxyphenyl) group contrasts with the 7-hydroxy and 8-carbaldehyde oxime groups in ’s coumarin. The latter’s polar groups may enhance hydrogen bonding, critical for anti-diabetic activity , whereas the target’s dimethylcarbamate could improve membrane permeability.
  • Aromatic vs. Polar Groups : The 2,5-dimethoxyphenyl group in the target compound may confer π-π stacking interactions with biological targets, a feature absent in hydroxylated derivatives like ’s compound.
Dihydropyrimidine Derivatives with Shared Substituents
Compound Name Core Structure Substituents Reported Activities
Target Compound 2H-chromen-2-one 3-(2,5-dimethoxyphenyl) Hypothesized anticancer
Monastrol derivatives Dihydropyrimidin-2-thione 4-(2,5-dimethoxyphenyl), acyl/styryl groups Anticancer (Eg5 kinesin inhibition)

Key Observations :

  • Core Structure Impact : Dihydropyrimidines (e.g., monastrol analogs) target Eg5 kinesin in mitosis , while coumarins often act via kinase inhibition or anticoagulant mechanisms. The 2,5-dimethoxyphenyl group may serve as a common pharmacophore for microtubule-related targets.
  • Substituent Flexibility : Styryl and acyl groups in dihydropyrimidines enhance potency compared to simpler coumarin derivatives , suggesting the target compound’s dimethylcarbamate may offer similar advantages.

Q & A

Synthesis and Purification Strategies

Q: What are the established synthetic routes for this compound, and how can reaction yields be optimized? A: The compound can be synthesized via aldol condensation or multi-component reactions using precursors like 2,5-dimethoxybenzaldehyde and coumarin derivatives. Key steps include:

  • Refluxing with catalysts (e.g., piperidine/acetic acid) under inert gas (argon) to promote cyclization .
  • Purification via crystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography for intermediates .
  • Yield optimization through microwave-assisted synthesis or solvent selection (e.g., ethanol for solubility control) .

Structural Elucidation Techniques

Q: Which analytical methods are critical for confirming the compound’s structure and purity? A: Use a combination of:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-APT-NMR to verify substituent positions and coupling patterns .
  • X-ray crystallography : Refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) and visualization via ORTEP-3 for thermal ellipsoid plots .
  • HRMS (ESI) for molecular ion confirmation and FTIR for functional group analysis (e.g., carbonyl stretches at ~1700 cm1 ^{-1}) .

Biological Activity Profiling

Q: How can researchers design assays to evaluate its potential therapeutic applications? A: Initial screens should focus on:

  • Enzyme inhibition assays : Target kinases or oxidoreductases (e.g., MKK4 or cytochrome P450 isoforms) using fluorometric/colorimetric substrates .
  • Cell-based assays : Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines .
  • Computational docking : Use AutoDock Vina to predict binding affinities to proteins like Eg5 kinesin, leveraging structural analogs (e.g., monastrol derivatives) .

Advanced Crystallographic Refinement

Q: How are crystallographic ambiguities (e.g., disorder, twinning) resolved during refinement? A: Employ SHELXL for:

  • Twinning correction : Use the TWIN/BASF commands for data with overlapping lattices .
  • Disorder modeling : Split atoms into multiple positions with restrained occupancy (e.g., PART instructions) .
  • Hydrogen bonding analysis : Generate hydrogen bond tables via PLATON or Mercury to validate packing interactions .

Structure-Activity Relationship (SAR) Studies

Q: What methodologies are used to correlate structural modifications with biological activity? A: SAR studies involve:

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 3- or 6-positions of the coumarin core .
  • Activity clustering : Compare IC50_{50} values against analogs (e.g., ethyl carboxylate derivatives) to identify critical pharmacophores .
  • QSAR modeling : Apply CoMFA/CoMSIA to predict activity trends using steric/electronic descriptors .

Addressing Contradictory Data in Literature

Q: How should researchers resolve discrepancies in reported biological activities or solubility? A: Conduct:

  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} values) and apply statistical tests (ANOVA) to identify outliers .
  • Replication studies : Standardize assay conditions (e.g., pH, solvent) to minimize variability .
  • Solubility testing : Use HPLC-UV to measure logP values under controlled temperatures and buffers (e.g., PBS vs. DMSO) .

Computational Modeling for Mechanism Prediction

Q: How can molecular dynamics (MD) simulations elucidate the compound’s mechanism? A: Perform:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G level to predict electrostatic potential maps .
  • MD simulations : Simulate ligand-protein interactions (e.g., with tubulin) using GROMACS to analyze binding stability .
  • ADMET prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability) .

Stability and Degradation Profiling

Q: What protocols ensure reliable assessment of the compound’s stability under varying conditions? A: Implement:

  • Forced degradation studies : Expose to heat (40–80°C), UV light, or hydrolytic conditions (acid/alkaline) .
  • LC-MS monitoring : Track degradation products (e.g., hydrolysis of the carbamate group) .
  • Accelerated stability testing : Use ICH guidelines (Q1A) for long-term storage recommendations .

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